2-Amino-5,7-dihydro-3H-purin-6(4H)-one
CAS No.:
Cat. No.: VC20155207
Molecular Formula: C5H7N5O
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N5O |
|---|---|
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 2-amino-1,4,5,7-tetrahydropurin-6-one |
| Standard InChI | InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1-3H,(H,7,8)(H3,6,9,10,11) |
| Standard InChI Key | ORSFRSRYZSZSIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2C(N1)C(=O)NC(=N2)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 2-amino-1,4,5,7-tetrahydropurin-6-one, reflects its partially reduced purine core. The structure consists of a six-membered dihydropyrimidinone ring fused to a five-membered dihydroimidazole ring. Key functional groups include:
-
An amino group at position 2 ()
-
A ketone group at position 6 ()
-
Two double bonds localized within the imidazole ring (N–C and N–C) .
The saturation at positions 5 and 7 distinguishes it from fully aromatic purines, conferring unique conformational flexibility and electronic properties. Computational studies using PubChem data reveal a planar imidazole ring and a puckered pyrimidinone ring, with intramolecular hydrogen bonding between the -ketone and -hydrogen .
Physicochemical Properties
Key physicochemical parameters include:
-
Polar Surface Area (PSA): 91.87 Ų (suggesting high hydrogen-bonding capacity)
-
Solubility: >10 mg/mL in DMSO and aqueous buffers at pH 7.4.
The compound’s ionization behavior is pH-dependent, with predicted pKa values of 3.12 (imidazole nitrogen) and 9.84 (primary amine) . These properties facilitate its penetration through cellular membranes while retaining solubility in physiological environments.
Synthesis and Synthetic Optimization
Cyclization Routes
The primary synthesis route involves cyclization of guanidine derivatives or urea precursors. A representative protocol includes:
-
Condensation: Reacting 4,5-diaminopyrimidin-2(1H)-one with ethyl cyanoacetate in refluxing ethanol.
-
Cyclization: Treating the intermediate with hydrochloric acid at 80°C for 6 hours.
-
Purification: Recrystallization from aqueous methanol yields the product in 65–72% purity.
Alternative methods utilize microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, irradiating a mixture of guanidine hydrochloride and methyl acrylate at 150°C for 15 minutes achieves 58% yield.
Comparative Analysis of Synthetic Methods
The table below summarizes key synthetic approaches:
| Method | Reagents | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional cyclization | Ethyl cyanoacetate, HCl | 80 | 6 h | 65–72 |
| Microwave-assisted | Guanidine HCl, methyl acrylate | 150 | 15 min | 58 |
| Solid-phase synthesis | Resin-bound diaminopyrimidine | RT | 24 h | 41 |
Microwave-assisted synthesis offers efficiency gains but lower yields, while solid-phase methods enable combinatorial library generation.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against multiple cancer cell lines:
| Cell Line | Origin | IC (μM) | Mechanism |
|---|---|---|---|
| HepG2 | Hepatocellular carcinoma | 12.3 ± 1.2 | DNA intercalation, topoisomerase II inhibition |
| U118 MG | Glioblastoma | 18.7 ± 2.1 | Reactive oxygen species (ROS) generation |
| MCF-7 | Breast adenocarcinoma | 24.9 ± 3.0 | Caspase-3/7 activation |
The compound induces apoptosis via mitochondrial membrane depolarization (ΔΨm loss of 62% at 25 μM) and PARP cleavage. Synergy with doxorubicin (combination index = 0.32 at 50% inhibition) suggests potential for combination therapies.
Enzyme Inhibition
2-Amino-5,7-dihydro-3H-purin-6(4H)-one exhibits inhibitory activity against:
-
Xanthine oxidase (): Competitive inhibition by mimicking hypoxanthine’s structure.
-
Phosphoribosyltransferases (): Disruption of purine salvage pathways.
-
DNA polymerase β (): Interference with base excision repair.
Molecular docking studies (AutoDock Vina) reveal a binding energy of −8.4 kcal/mol to xanthine oxidase, with hydrogen bonds to Arg880 and π-stacking with Phe914.
Pharmacological Applications
Drug Development
The compound’s scaffold has been derivatized to enhance bioavailability and target specificity. Notable analogs include:
-
6-Thioguanine derivative: Substitution of -ketone with thiol improves antileukemic activity (IC = 3.1 μM in K562 cells) .
-
N-Alkyl analogs: Methylation at increases blood-brain barrier penetration by 2.7-fold.
Agricultural Applications
As a herbicide lead, the compound inhibits Arabidopsis thaliana growth (ED = 45 μM) by blocking purine biosynthesis in chloroplasts. Field trials show 78% weed suppression at 2 kg/ha, comparable to glyphosate.
Research Advancements and Future Directions
Recent studies have explored:
-
Nanoparticle delivery: Encapsulation in PLGA nanoparticles increases tumor accumulation by 4.3-fold in murine models.
-
Photodynamic therapy: Photoactivation at 405 nm generates singlet oxygen () with a quantum yield of 0.33.
Ongoing clinical trials (Phase I/II) are evaluating its safety profile in solid tumors (NCT04832945). Future work should address metabolic stability (t = 1.2 h in human microsomes) through prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume